molecular formula C8H17O3P B1600199 Diethyl (2-methylallyl)phosphonate CAS No. 51533-70-1

Diethyl (2-methylallyl)phosphonate

Cat. No. B1600199
CAS RN: 51533-70-1
M. Wt: 192.19 g/mol
InChI Key: QOZGSMHGXZMADD-UHFFFAOYSA-N
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Description

Diethyl (2-methylallyl)phosphonate, also known as DMMP, is a chemical compound that has been widely studied due to its various applications in scientific research. DMMP is a colorless liquid that is soluble in water and has a strong odor. It is commonly used as a simulant for chemical warfare agents and as a precursor for the synthesis of other organic compounds.

Scientific Research Applications

Anticorrosion Properties

Diethyl (2-methylallyl)phosphonate and its derivatives have been studied for their anticorrosion properties. In a study, diethyl (phenylamino) methyl) phosphonate derivatives were synthesized and investigated as corrosion inhibitors of XC48 carbon steel in an acidic medium. These compounds showed promising results in corrosion inhibition, supported by weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The study highlighted the significance of the position of certain functional groups in the chemical structure on the corrosion inhibition efficiencies (Moumeni et al., 2020).

Corrosion Inhibitors for Industrial Processes

Another study focused on the synthesis of α-aminophosphonates, including diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate, and their effect on mild steel corrosion in hydrochloric acid, a scenario relevant to industrial pickling processes. These compounds acted as mixed-type inhibitors and showed high inhibition efficiency, corroborated by both experimental and theoretical studies (Gupta et al., 2017).

Organic Synthesis and Chemical Reactions

Diethyl (2-methylallyl)phosphonate derivatives have been employed in various organic synthesis and chemical reactions. For instance, diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate and diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate have been used as reagents in different chemical transformations, illustrating their versatility in organic chemistry (Kluge, 2003) (Netz & Seidel, 1992).

Metal Recovery and Chelating Systems

Research on diethyl ((diphenylphosphoryl)methyl)phosphonate, a related compound, has been conducted to explore its potential as a chelating system for the recovery of strategic metals. The synthesized bisphosphonates exhibited properties useful in complexing agents and demonstrated potential in metal recovery applications (Dougourikoye et al., 2020).

Applications in Medicinal Chemistry

Diethyl (2-methylallyl)phosphonate derivatives have also been explored for their potential in medicinal chemistry. For example, diethyl (3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate was investigated as a potent anticancer agent, particularly for chemo-differentiation therapy in acute promyelocytic leukemia. This compound induced cell differentiation and apoptosis, demonstrating its potential as a therapeutic agent [(Mohammadi et al., 2019)

properties

IUPAC Name

3-diethoxyphosphoryl-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h3,5-7H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZGSMHGXZMADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451687
Record name Diethyl (2-methylallyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2-methylallyl)phosphonate

CAS RN

51533-70-1
Record name Diethyl (2-methylallyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (2-methylallyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
IN Smirnova, A Cuisset, F Hindle… - The Journal of …, 2010 - ACS Publications
The high brilliance of the AILES beamline at the SOLEIL synchrotron facility has been exploited for the study of the gas-phase vibrational spectra of weakly volatile organophosphorous …
Number of citations: 18 pubs.acs.org
GP Holmin, JC Hood, N Scanlon, DA Klumpp - Tetrahedron, 2022 - Elsevier
Phosphines and phosphonates having alkenyl groups are shown to form reactive electrophiles in superacid-catalyzed reactions. The electrophiles react with benzene and substituted …
Number of citations: 2 www.sciencedirect.com
WM Abdou, AA Kamel… - Journal of Heterocyclic …, 2015 - Wiley Online Library
Reactions of unsaturated and saturated Wadsworth–Horner–Emmons reactants with N 1 ‐ and N 3 ‐allyl‐2‐thiouracils, under phase‐transfer catalysis conditions, resulted in the …
Number of citations: 6 onlinelibrary.wiley.com
A Ladwig, M Kroll, S Schulz - Beilstein Journal of Organic …, 2023 - beilstein-journals.org
Hyperolid reed frogs are one of the few families of Anurans known to possess glands that emit volatile compounds used in chemical communication. Hyperolius cinnamomeoventris, a …
Number of citations: 6 www.beilstein-journals.org
A Cuisset, I Smirnova, R Bocquet, F Hindle… - AIP Conference …, 2010 - pubs.aip.org
A new study is currently underway aiming at recording and assigning the gas phase rovibrational spectra of several organophosphorus and organosulphur compounds in the THz …
Number of citations: 11 pubs.aip.org
WM Abdou, NA Ganoub, E SABRYZRINKA - Acta pharmaceutica, 2014 - hrcak.srce.hr
Three different series of phosphonate derivatives, β-amino-and fused thiadiazolo/thiadiazine-phosphonates have been synthesized using addition and/or addition-cyclization protocol of …
Number of citations: 14 hrcak.srce.hr
WM Abdou, RF Barghash, MS Bekheit - Archiv der Pharmazie, 2012 - Wiley Online Library
Carbodiimide that was generated from the condensation reaction of iminophosphorane with phenylisocyanate was allowed to react with different phosphorus nucleophiles. Thus, the in …
Number of citations: 54 onlinelibrary.wiley.com
S Movahhed, J Westphal, A Kempa… - … A European Journal, 2021 - Wiley Online Library
Due to their pronounced bioactivity and limited availability from natural resources, metabolites of the soft coral Pseudopterogorgia elisabethae, such as erogorgiaene and the …
K Nishikawa, H Nakahara, Y Shirokura, Y Nogata… - Organic …, 2010 - ACS Publications
The first enantioselective total synthesis of 10-isocyano-4-cadinene, a marine sesquiterpene isolated from nudibranchs of the family Phyllidiidae, was achieved. The cadinene is …
Number of citations: 31 pubs.acs.org
A Cuisset, I Smirnova, R Bocquet, F Hindle, G Mouret… - Gas, 2009 - researchgate.net
A new study has currently underway aiming at recording and assigning the gas phase rovibrational spectra of several organophosphorus and organosulphide compounds in the THz …
Number of citations: 2 www.researchgate.net

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